
4-Chloro-7-(3-chloropropoxy)quinazoline
Vue d'ensemble
Description
4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O . Its average mass is 257.116 Da and its monoisotopic mass is 256.017029 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 . The compound’s structure has been confirmed by FTIR, 1HNMR, 13CNMR, and mass spectral data .Physical And Chemical Properties Analysis
This compound is an off-white solid . The compound’s physical form and other properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Applications De Recherche Scientifique
Activité Antitumorale
4-Chloro-7-(3-chloropropoxy)quinazoline : a été évalué pour son potentiel dans le traitement du cancer. Des études ont montré que les dérivés de ce composé présentent une activité cytotoxique contre diverses lignées cellulaires cancéreuses, notamment les cellules du cancer du sein humain MCF-7 et les cellules d’adénocarcinome pulmonaire humain A-549 . L’efficacité du composé est mesurée par les valeurs de CI50, qui indiquent la concentration nécessaire pour inhiber la croissance cellulaire de 50 %. Cela suggère son utilisation potentielle dans le développement de nouvelles thérapies anticancéreuses.
Synthèse des Dérivés de Quinazoline
Le composé sert de précurseur dans la synthèse d’une gamme de dérivés de quinazoline. Ces dérivés présentent un intérêt significatif en raison de leurs activités biologiques diverses, qui comprennent des propriétés antifongiques, antibactériennes et anticancéreuses . La possibilité de créer divers dérivés fait de This compound un point de départ précieux pour la recherche pharmaceutique et le développement de médicaments.
Profil d’Activité Biologique
Les dérivés de quinazoline, y compris ceux dérivés de This compound, sont connus pour leur large éventail d’activités biologiques. Ils ont été utilisés pour étudier la relation structure-activité (RSA), ce qui permet de comprendre comment les changements structurels des molécules affectent leur activité biologique . Ceci est crucial pour la conception de molécules ayant les effets thérapeutiques souhaités.
Propriétés Antimicrobiennes
La recherche a indiqué que les dérivés de quinazoline présentent des propriétés antimicrobiennes. Cela inclut une activité contre les souches bactériennes résistantes, ce qui en fait des candidats pour le développement de nouveaux antibiotiques . La bataille continue contre les bactéries résistantes aux médicaments souligne l’importance de ces composés dans la recherche médicale.
Applications Pharmacologiques
Les quinazolines sont des éléments constitutifs de nombreux alcaloïdes naturels présentant une large gamme d’activités pharmacologiques. This compound peut être utilisé pour synthétiser des composés ayant des effets sédatifs, antipsychotiques, anticonvulsivants et antiparkinsonniens . Cela met en évidence son rôle dans la création d’agents thérapeutiques divers.
Découverte et Optimisation de Médicaments
Le composé est essentiel au processus de découverte de médicaments, en particulier dans l’optimisation des candidats médicaments pour diverses maladies. Ses dérivés ont été étudiés pour leurs activités biopharmaceutiques distinctes, qui comprennent des effets antioxydants, anticancéreux et antibactériens . Cela en fait une molécule importante dans la recherche de nouveaux médicaments efficaces.
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives often target enzymes or receptors involved in cell proliferation and survival, making them potential candidates for anticancer therapies .
Mode of Action
Quinazoline derivatives typically interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .
Biochemical Pathways
Given the general activity of quinazoline derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .
Result of Action
Quinazoline derivatives are generally known to exert cytotoxic effects, particularly in cancer cells . They can induce cell cycle arrest, apoptosis, and inhibit cell proliferation .
Analyse Biochimique
Biochemical Properties
4-Chloro-7-(3-chloropropoxy)quinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, it prevents the enzymes from phosphorylating their substrates, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
4-chloro-7-(3-chloropropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRVSRTGORCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585317 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557770-90-8 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


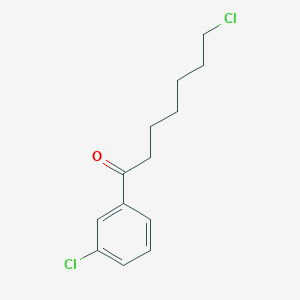
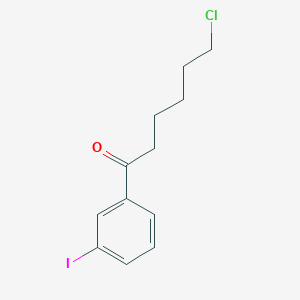
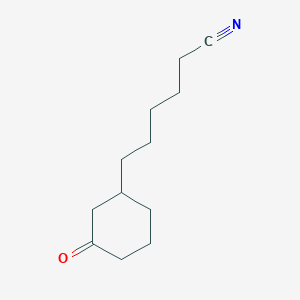
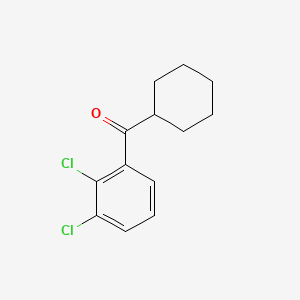

![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)



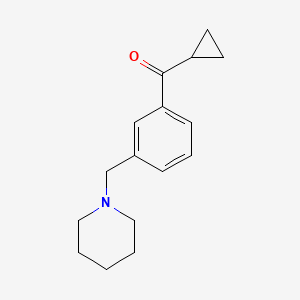
![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)
![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)
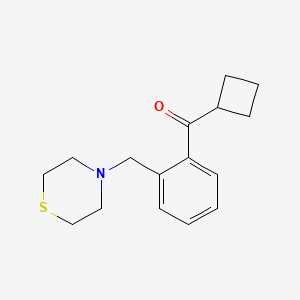
![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)
